molecular formula C8H14N2O B15166295 (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B15166295
M. Wt: 154.21 g/mol
InChI Key: GYPHSWIBRWFRCS-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is an organic compound belonging to the class of heterocyclic compounds. It features a hexahydropyrrolo-pyrazinone core, which is a six-membered ring fused with a five-membered ring containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one often involves cyclization reactions. One common method starts with the precursor compounds featuring the required ring structures, followed by a sequence of reduction and cyclization steps under controlled temperature and pressure conditions.

Industrial Production Methods

For large-scale industrial production, efficient synthetic routes are optimized to ensure high yield and purity. This typically involves the use of automated synthesis machines and controlled environments to maintain the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, transforming it into various derivatives with different functional groups.

  • Reduction: : Reduction reactions can modify the compound’s functional groups, leading to derivatives with increased hydrogen content.

  • Substitution: : In these reactions, one group in the compound can be replaced by another, leading to a wide variety of functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminium hydride.

  • Substitution: : Various halogenating agents and nucleophiles can be used.

Major Products

The major products depend on the specific reaction and conditions employed. Oxidation often leads to ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions produce derivatives with diverse functional groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of novel materials and catalysts.

Biology

Medicine

In medicinal chemistry, (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives are investigated for their potential therapeutic effects. They are studied as potential candidates for drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other specialty chemicals.

Mechanism of Action

(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one exerts its effects through specific interactions with molecular targets. It may act as an enzyme inhibitor by binding to the active sites of enzymes, thus blocking their activity. The pathways involved often include signaling cascades in biological systems, leading to desired therapeutic effects or biochemical changes.

Comparison with Similar Compounds

Compared to similar compounds such as other hexahydropyrrolo-pyrazinones, (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity.

List of Similar Compounds

  • Hexahydropyrrolo[1,2-a]pyrazin-6-one

  • Hexahydropyrrolo[1,2-a]pyrazin-7-one

  • 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6-one

  • 8a-Methylhexahydropyrrolo[1,2-a]pyrazin-6-one

Hopefully, this covers everything you need to know about this compound! If there’s anything more specific or another compound you want to explore, let me know.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(7R,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

GYPHSWIBRWFRCS-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CNCCN2C1=O

Canonical SMILES

CC1CC2CNCCN2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.